

Spectral analysis and characterization of "Ethyl 2-chloro-2-fluorocyclopropanecarboxylate"

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Compound of Interest

Compound Name:

Ethyl 2-chloro-2fluorocyclopropanecarboxylate

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Spectral Analysis of Ethyl 2-chloro-2fluorocyclopropanecarboxylate: A Comparative Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative spectral analysis of **Ethyl 2-chloro-2-**

fluorocyclopropanecarboxylate. Due to the limited availability of direct experimental spectral data for this specific compound in publicly accessible databases, this document offers a detailed comparison with a structurally related, well-characterized alternative: Ethyl cyclopropanecarboxylate. The analysis is supported by established principles of spectroscopy and experimental data from analogous compounds to predict the spectral characteristics of the target molecule.

Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for **Ethyl 2-chloro-2-fluorocyclopropanecarboxylate** and the reference compound, Ethyl cyclopropanecarboxylate. The predicted values for the target compound are derived from the baseline data of the reference compound, with adjustments based on the known effects of chloro and fluoro substituents on cyclopropyl rings.



Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Compound	Proton Assignment	Predicted/Exper imental Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl 2-chloro-2- fluorocyclopropa necarboxylate	-CH-COOEt	~2.0-2.5	m	-
-CH ₂ - (cyclopropyl)	~1.5-2.0	m	-	_
-O-CH₂-CH₃	~4.1-4.3	q	~7.1	
-O-CH₂-CH₃	~1.2-1.4	t	~7.1	
Ethyl cyclopropanecar boxylate[1]	-CH-COOEt	1.596	m	-
-CH ₂ - (cyclopropyl)	0.845, 0.958	m	-	
-O-CH2-CH3	4.130	q	7.1	_
-O-CH₂-CH₃	1.263	t	7.1	

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)



Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ, ppm)
Ethyl 2-chloro-2- fluorocyclopropanecarboxylate	C=O	~170-172
C-CI,F	~80-90 (doublet due to ¹JCF)	
-CH-COOEt	~25-35	-
-CH ₂ - (cyclopropyl)	~15-25	_
-O-CH ₂ -CH ₃	~60-62	_
-O-CH ₂ -CH ₃	~14	_
Ethyl cyclopropanecarboxylate[2]	C=O	174.4
-CH-COOEt	15.6	_
-CH ₂ - (cyclopropyl)	9.1	_
-O-CH ₂ -CH ₃	60.2	-
-O-CH₂-CH₃	14.3	-

Table 3: Comparative Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)



Compound	Functional Group	Predicted/Experimental Wavenumber (cm ⁻¹)
Ethyl 2-chloro-2- fluorocyclopropanecarboxylate	C=O (ester)	~1730-1740
C-O (ester)	~1170-1250	
C-F	~1000-1100	
C-Cl	~700-800	
C-H (cyclopropyl)	~3000-3100	
Ethyl cyclopropanecarboxylate[3]	C=O (ester)	1727
C-O (ester)	1181	
C-H (cyclopropyl)	3010	

Table 4: Comparative Mass Spectrometry (MS) Data (Predicted vs. Experimental)

Compound	Predicted/Experimental Molecular Ion (M+)	Key Fragmentation Peaks (m/z)
Ethyl 2-chloro-2- fluorocyclopropanecarboxylate	166.02 (for ³⁵ Cl), 168.02 (for ³⁷ Cl)	Loss of -OCH ₂ CH ₃ (m/z 121, 123), Loss of -COOCH ₂ CH ₃ (m/z 93, 95)
Ethyl cyclopropanecarboxylate[4]	114.07	85 (M+ - C ₂ H ₅), 69 (M+ - OCH ₂ CH ₃)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and accurate comparison. While specific protocols for **Ethyl 2-chloro-2-**

fluorocyclopropanecarboxylate are not available, the following are generalized standard operating procedures for the techniques discussed.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy:

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.



· Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

• Number of Scans: 16-32.

 Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

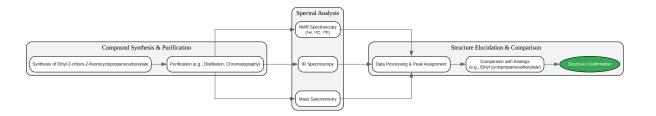
Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- GC-MS Parameters (for sample introduction):
 - Column: A suitable capillary column (e.g., HP-5ms).
 - Injector Temperature: 250°C.
 - Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations



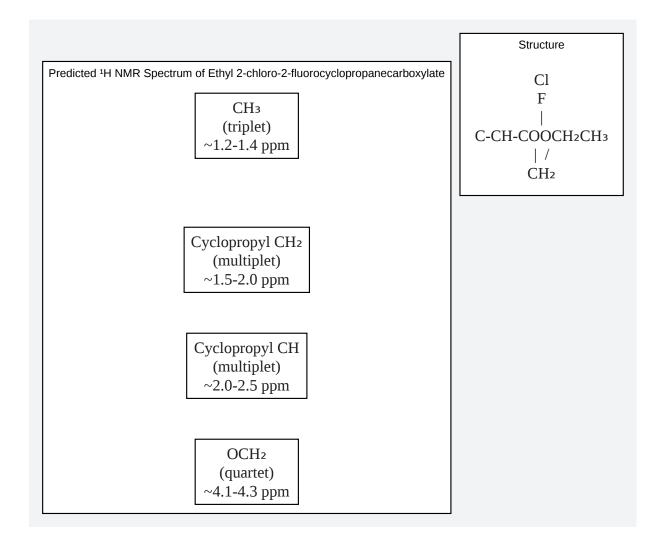
The following diagrams illustrate the logical workflow for spectral characterization and the predicted ¹H NMR spectrum of the target compound.



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Caption: Workflow for the synthesis and spectral characterization of a novel compound.





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Caption: Predicted ¹H NMR chemical shift regions for the target compound.

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References



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